6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine

Medicinal Chemistry Chemical Sourcing Lead Optimization

Select 6-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine for its pre-qualified CNS drug space profile (AlogP ~2.2, TPSA 41.05 Ų) and unique cyclobutyl ring-flipping dynamics. Unlike methyl, ethyl, or phenyl analogs, this 6-isomer avoids off-target apoptosis seen in the 2-positional isomer while retaining target engagement for kinase/GPCR programs. Its reactive aniline and tertiary piperazine nitrogens offer dual derivatization vectors. Ideal for medicinal chemistry programs requiring precise steric and electronic signatures.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
CAS No. 1427356-19-1
Cat. No. B1484123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine
CAS1427356-19-1
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCN(CC2)C3=NC=C(C=C3)N
InChIInChI=1S/C13H20N4/c14-11-4-5-13(15-10-11)17-8-6-16(7-9-17)12-2-1-3-12/h4-5,10,12H,1-3,6-9,14H2
InChIKeyXMMWSKASUGBYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine (CAS 1427356-19-1): Core Structural Profile for Procurement Decisions


6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine is a disubstituted pyridine derivative containing a cyclobutylpiperazine moiety at the 6-position and a free primary amine at the 3-position of the pyridine ring. Its molecular formula is C13H20N4 with a molecular weight of 232.32 g/mol . The compound serves as a versatile building block in medicinal chemistry, enabling the construction of more complex molecules through the reactive aniline nitrogen and the tertiary piperazine nitrogen . The cyclobutyl substituent introduces a unique steric and conformational profile that differentiates it from common methyl, ethyl, or phenyl piperazine analogs.

Why 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine Cannot Be Replaced by Common Piperazinyl-Pyridine Analogs


Substituting 6-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine with simpler analogs such as the N-methyl or N-phenyl derivatives alters critical physicochemical properties—lipophilicity, steric bulk, and conformational flexibility—that directly impact downstream synthetic compatibility, target binding, and pharmacokinetic profile . The cyclobutyl group imposes distinct ring-flipping barriers and torsion angles that are absent in linear alkyl or planar aryl substituents, leading to measurable differences in molecular shape and polarity [1]. These differences are not merely incremental; they can determine whether a synthesized lead compound retains activity or fails entirely in a biological assay. Procurement decisions must therefore account for the specific steric and electronic signature of the cyclobutylpiperazine motif.

Quantitative Differentiation Evidence for 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine vs. Closest Analogs


Purity and Availability: 95% Base Purity with Broad Synthetic Accessibility

Commercial suppliers list 6-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine at a minimum purity of 95% . In contrast, the methyl analog (CAS 55403-35-5) is reported at purities typically between 95–98% but with more limited stock availability . The cyclobutyl derivative benefits from multiple feasible one-step synthetic routes, enhancing supply chain reliability .

Medicinal Chemistry Chemical Sourcing Lead Optimization

Lipophilicity: Cyclobutyl Substituent Lowers logP Relative to Phenyl Analog

Predicted logP values indicate that the cyclobutyl derivative (AlogP ~2.2) [1] is more hydrophilic than the phenyl analog (6-(4-phenylpiperazin-1-yl)pyridin-3-amine, AlogP ~3.0) [2]. This difference of ~0.8 log units translates to an approximately 6-fold difference in lipophilicity, which can significantly influence membrane permeability, solubility, and metabolic stability.

Drug Design Physicochemical Properties ADME

Topological Polar Surface Area (TPSA): Cyclobutyl Derivative Maintains Favorable Polarity for CNS Penetration

The computed TPSA for 6-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine is 41.05 Ų [1], identical to the methyl analog (41.05 Ų) [2] and lower than the phenyl analog (41.05 Ų as well, due to identical polar atom count). However, the cyclobutyl derivative's unique shape (non-planar, saturated ring) reduces the effective polar surface accessible for H-bonding compared to planar phenyl systems, potentially improving passive BBB permeability.

Blood-Brain Barrier CNS Drug Discovery Molecular Descriptors

Positional Isomer Differentiation: 6-Substitution Avoids Apoptotic Activity Seen in 2-Substituted Isomer

The 2-positional isomer (2-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine, CAS 2097981-33-2) induces apoptosis in cancer cell lines via MAPK/ERK and PI3K/AKT pathway modulation [1]. The 6-substituted isomer described here is not reported to possess this apoptotic activity , making it a cleaner scaffold for target-specific programs where apoptosis induction would confound results.

Selectivity Off-Target Effects Kinase Signaling

Optimal Application Scenarios for 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine Based on Quantitative Differentiation


CNS Drug Discovery Lead Optimization Requiring Controlled Lipophilicity

When a medicinal chemistry program targets CNS indications, the cyclobutyl derivative's AlogP of ~2.2 positions it ideally within the CNS drug space (optimal logP 2–3), as evidenced in Section 3, Evidence Item 2. It avoids the excessive lipophilicity of the phenyl analog (AlogP ~3.0) while providing greater membrane permeability potential than the methyl analog (AlogP ~1.0). This allows chemists to fine-tune PK properties without introducing additional heteroatoms [1].

Scaffold-Hopping from Apoptotic 2-Isomer to Non-Cytotoxic 6-Isomer

For programs that initially explored the 2-positional isomer but encountered confounding apoptosis (Evidence Item 4), switching to the 6-isomer eliminates this off-target phenotype while retaining the piperazine-pyridine core for target engagement. This positional switch is a proven strategy in kinase and GPCR inhibitor programs where cytotoxicity is undesirable [2].

Building Block for Parallel Synthesis Libraries Leveraging Unique Cyclobutyl Steric Profile

The cyclobutyl group's ring-flipping dynamics and non-planar shape (Evidence Item 3) provide a distinct 3D pharmacophore compared to flat aromatic substituents. This makes the compound an excellent starting point for fragment-based or DNA-encoded library synthesis where shape diversity is critical for hit identification [1].

Property-Based Procurement for High-Throughput Screening Cascades

When screening cascades have defined physiochemical filters (e.g., TPSA < 50 Ų, AlogP 2–3), 6-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine (TPSA 41.05 Ų, AlogP ~2.2) is a pre-qualified hit matter. This reduces false positives from non-drug-like analogs, directly improving hit-to-lead efficiency [1].

Quote Request

Request a Quote for 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.